molecular formula C23H26O3 B190006 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid CAS No. 153559-46-7

4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

Cat. No. B190006
CAS RN: 153559-46-7
M. Wt: 350.4 g/mol
InChI Key: QADGBOQVBUXZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LG-100064 is a synthetic compound known for its role as an agonist of the retinoid-X-receptor (RXR).

Scientific Research Applications

LG-100064 has a wide range of scientific research applications, including:

    Cancer Research: Due to its ability to selectively activate RXR, LG-100064 is used in studies exploring its potential as a therapeutic agent in cancer treatment.

    Autophagy Studies: The compound is used to investigate the role of RXR in autophagy, a cellular process involved in the degradation and recycling of cellular components.

    Neuroscience: LG-100064 is employed in studies examining its effects on neuronal differentiation and neuroprotection.

    Metabolic Disorders: The compound is used in research related to lipid metabolism and metabolic diseases .

Mechanism of Action

LG-100064 exerts its effects by binding to and activating retinoid-X-receptors (RXRα, RXRβ, and RXRγ). Upon activation, these receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RAR) and peroxisome proliferator-activated receptors (PPAR). The activated heterodimers then bind to specific DNA sequences, regulating the transcription of target genes involved in various biological processes, including cell proliferation, differentiation, and apoptosis .

Similar Compounds:

    Tazarotene: Another RXR agonist used in dermatology for the treatment of psoriasis and acne.

    Bexarotene: An RXR agonist used in the treatment of cutaneous T-cell lymphoma.

    Isotretinoin: A retinoid used primarily for severe acne treatment.

Comparison:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, and precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

The compound has been used in clinical trials for cancer indications . Future research may focus on the synthesis of novel analogues of this compound and their evaluation for retinoid X receptor (RXR)-specific agonist performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LG-100064 involves the following steps:

    Formation of the Core Structure: The core structure of LG-100064 is synthesized through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization reactions.

    Functional Group Modifications: The core structure is then modified to introduce the necessary functional groups, such as the carboxyl group and the methyl groups, through reactions like esterification and methylation.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of LG-100064 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: LG-100064 can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, which may have different biological activities.

    Substitution: LG-100064 can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Substitution reactions often involve reagents like halogens or nitrating agents under specific conditions.

Major Products:

properties

IUPAC Name

4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O3/c1-14-12-18-19(23(4,5)11-10-22(18,2)3)13-17(14)20(24)15-6-8-16(9-7-15)21(25)26/h6-9,12-13H,10-11H2,1-5H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADGBOQVBUXZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430986
Record name 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153559-46-7
Record name 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-naphthalene-2carbonyl)-benzoic acid methyl ester (820 mg, 2.25 mmol) in 10 mL of THF and 10 mL of MeOH was added NaOH (22 mL of 1N solution, 22 mmol). The mixture was stirred at room temperature overnight. The mixture was acidified with HCl (23 mL of 1N solution, 23 mmol). The product was extracted with CH2Cl2 twice and EtOAc twice. The combined organic fraction was dried over Na2SO4, filtered and was used in the next step without purification.
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.